![molecular formula C6H3F2N3 B2951880 5,6-Difluoro-1H-benzo[d][1,2,3]triazole CAS No. 610257-65-3](/img/structure/B2951880.png)

5,6-Difluoro-1H-benzo[d][1,2,3]triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

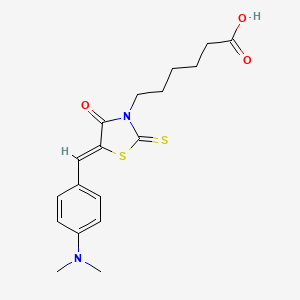

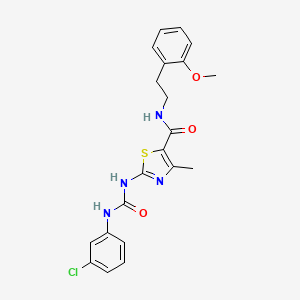

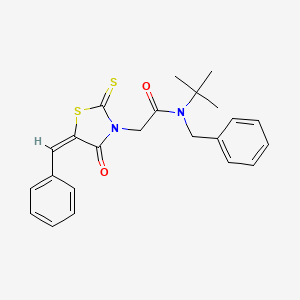

5,6-Difluoro-1H-benzo[d][1,2,3]triazole is a chemical compound with the molecular formula C6H3F2N3 . It has a molecular weight of 155.10 g/mol . The compound is also known by other names such as 5,6-Difluoro-1H-benzotriazole and 5,6-difluoro-2H-benzotriazole .

Molecular Structure Analysis

The 1,2,3-triazole ring is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system which gives it an aromatic character . It is made up of three nitrogens and two carbons. All five atoms are sp2-hybridized .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 155.10 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 0 . It has a Topological Polar Surface Area of 41.6 Ų and a Heavy Atom Count of 11 .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Synthesis of Fluoroalkylated Triazoles: A study by Peng and Zhu (2003) described the efficient synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles, highlighting the regiospecific 1,3-dipolar cycloaddition reactions used. This synthesis method was crucial for the production of novel bicyclic gem-difluorinated 1H-pyrano[3,4-d][1,2,3]-triazol-4-one compounds, showcasing the versatility of triazoles in chemical synthesis (Peng & Zhu, 2003).

Optoelectronic Applications

- Self-Assembly and Photophysical Properties: Torres et al. (2016) synthesized T-shaped 2H-benzo[d][1,2,3]triazole derivatives, exploring their self-assembly and optical waveguide properties. This study contributes to understanding the structure-property relationships of triazoles for potential use in optoelectronic applications (Torres et al., 2016).

Biomedical Research

- Antimicrobial and Antifungal Properties: The antimicrobial and antifungal properties of triazole derivatives have been highlighted by Pandya et al. (2019), who synthesized and characterized various compounds based on 1H-benzo[d][1,2,3]triazole. These compounds showed promising activity against bacterial and fungal strains, indicating potential applications in the field of medicine (Pandya et al., 2019).

Supramolecular Interactions

- Supramolecular Chemistry Applications: Schulze and Schubert (2014) reviewed the diverse supramolecular interactions of 1,2,3-triazoles, emphasizing their use in coordination chemistry and anion recognition. The study illustrates how triazoles serve as versatile functional units in supramolecular chemistry, going beyond their initial applications in click chemistry (Schulze & Schubert, 2014).

Material Science

- Self-Assembled Structures for New Materials: Cui et al. (2016) explored the synthesis and surface self-assembly of a pentanuclear cluster based on a new π-conjugated TTF-triazole ligand. Their findings are significant for the development of new multifunctional materials with potential applications in material science (Cui et al., 2016).

Direcciones Futuras

Propiedades

IUPAC Name |

5,6-difluoro-2H-benzotriazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2N3/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBJIBWNCPDPNEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=NNN=C21)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(pyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B2951797.png)

![N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(3,4-dimethoxyphenyl)ethanediamide](/img/structure/B2951806.png)

![1,6,7-trimethyl-8-(3-(4-phenylpiperazin-1-yl)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2951807.png)

![2-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-3-((4-(4-phenylpiperazine-1-carbonyl)cyclohexyl)methyl)quinazolin-4(3H)-one](/img/structure/B2951809.png)

![N-(5-CHLORO-2-METHOXYPHENYL)-2-{[3-(4-FLUOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B2951811.png)